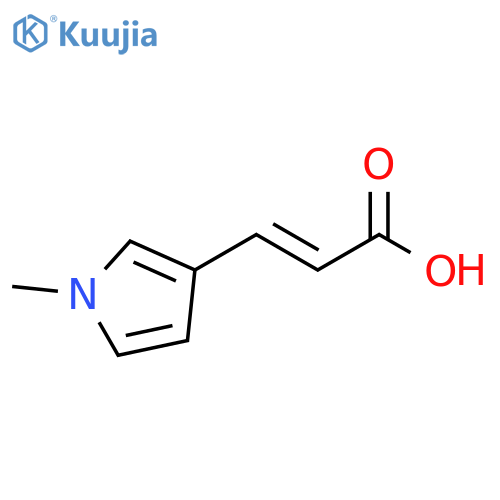Cas no 1613049-53-8 ((2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid)

(2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-(1-methyl-1H-pyrrol-3-yl)-, (2E)-
- 3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid
- (2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid
- EN300-178814
- (E)-3-(1-Methyl-1H-pyrrol-3-yl)acrylic acid
- Z2607872285
- (E)-3-(1-methylpyrrol-3-yl)prop-2-enoic acid
- AKOS015744130
- 3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoicacid
- 3-(1-Methyl-1h-pyrrol-3-yl)acrylic acid
- SCHEMBL15759007
- BKQIMUXRFYSQEA-NSCUHMNNSA-N
- 1613049-53-8
- CS-0345092
- EN300-805043
-
- MDL: MFCD21768717
- インチ: 1S/C8H9NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h2-6H,1H3,(H,10,11)/b3-2+
- InChIKey: BKQIMUXRFYSQEA-NSCUHMNNSA-N
- ほほえんだ: C(O)(=O)/C=C/C1C=CN(C)C=1
計算された属性
- せいみつぶんしりょう: 151.063328530g/mol
- どういたいしつりょう: 151.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 42.2Ų
(2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-805043-1.0g |
(2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid |
1613049-53-8 | 95.0% | 1.0g |
$785.0 | 2025-02-21 | |
| Enamine | EN300-805043-0.05g |
(2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid |
1613049-53-8 | 95.0% | 0.05g |
$182.0 | 2025-02-21 | |
| Enamine | EN300-805043-2.5g |
(2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid |
1613049-53-8 | 95.0% | 2.5g |
$1539.0 | 2025-02-21 | |
| Enamine | EN300-805043-10g |
(2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid |
1613049-53-8 | 95% | 10g |
$3376.0 | 2023-09-02 | |
| Aaron | AR01BEIE-2.5g |
3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid |
1613049-53-8 | 95% | 2.5g |
$2142.00 | 2025-02-09 | |
| 1PlusChem | 1P01BEA2-5g |
3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid |
1613049-53-8 | 95% | 5g |
$2877.00 | 2024-06-20 | |
| A2B Chem LLC | AW10538-2.5g |
3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid |
1613049-53-8 | 95% | 2.5g |
$1655.00 | 2024-04-20 | |
| 1PlusChem | 1P01BEA2-1g |
3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid |
1613049-53-8 | 95% | 1g |
$908.00 | 2025-03-19 | |
| A2B Chem LLC | AW10538-1g |
3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid |
1613049-53-8 | 95% | 1g |
$862.00 | 2024-04-20 | |
| Aaron | AR01BEIE-1g |
3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid |
1613049-53-8 | 95% | 1g |
$1105.00 | 2025-02-09 |
(2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid 関連文献
-
B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
(2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acidに関する追加情報
Compound CAS No. 1613049-53-8: (2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic Acid
The compound with CAS No. 1613049-53-8, known as (2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and an enoic acid moiety. The (E)-configuration of the double bond in the enoic acid group plays a crucial role in determining its physical and chemical properties, as well as its biological activity.
Recent studies have highlighted the potential of (2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid in various applications, particularly in the development of novel pharmaceutical agents. Researchers have explored its ability to act as a bioisostere in drug design, where it can replace functional groups in existing drugs to improve their efficacy or reduce side effects. This has led to investigations into its role as a lead compound in the creation of new therapeutic agents targeting diseases such as cancer, inflammation, and neurodegenerative disorders.
The synthesis of (2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid involves a series of carefully designed organic reactions. One common approach is the use of Stork enamine alkylation, which allows for the construction of the pyrrole ring and the enoic acid group in a single step. This method not only simplifies the synthesis process but also ensures high yields and excellent stereochemical control, which are critical for maintaining the compound's biological activity.
In terms of biological activity, (2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid has been shown to exhibit antiproliferative effects against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. Additionally, this compound has been found to possess anti-inflammatory properties, making it a promising candidate for treating conditions such as arthritis and inflammatory bowel disease.
One of the most exciting developments involving this compound is its potential use in drug delivery systems. Researchers have explored its ability to serve as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. This has led to the development of novel nanocarriers that can target specific tissues or organs, improving therapeutic outcomes while reducing systemic toxicity.
Furthermore, (2E)-3-(1-methyl-1H-pyrrol-3-yllprop-en-oic acid has been investigated for its role in metabolic regulation. Preclinical studies have shown that it can modulate key enzymes involved in lipid metabolism, offering potential benefits for treating conditions such as obesity and type 2 diabetes. Its ability to influence metabolic pathways makes it a valuable tool for exploring new strategies in metabolic disease management.
In conclusion, (2E)-3-(1-methyl-H-pyrrol--yl)prop--enoic acid (CAS No. 1613049--5--) is a versatile compound with significant potential in various fields of science and medicine. Its unique structure, coupled with its diverse biological activities, positions it as a valuable lead compound for future drug discovery efforts. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
1613049-53-8 ((2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid) 関連製品
- 1909348-07-7(2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one)
- 14603-77-1((2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride)
- 94004-77-0(1-(4-Methoxyphenyl)-2-quinolin-2-yl ethanol)
- 2228425-48-5(3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol)
- 1044767-39-6(1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol)
- 95407-01-5(benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate)
- 2228634-97-5(tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate)
- 692747-23-2((4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid)
- 1220028-10-3(5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethylether hydrochloride)
- 2171651-97-9(methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate)




